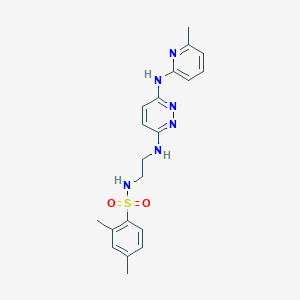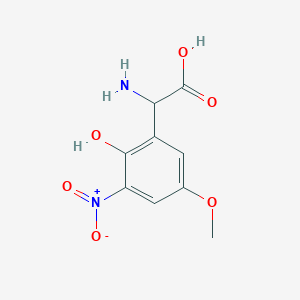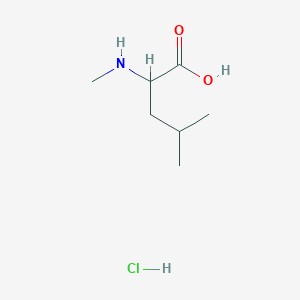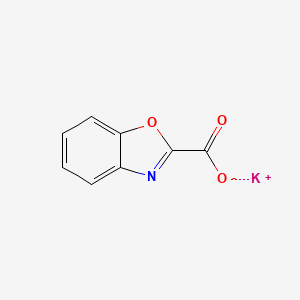
1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in 2003 by a team of researchers led by David E. Nichols at Purdue University. Since then, it has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
A significant portion of research involving 1-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)methanesulfonamide focuses on its synthesis and application in organic chemistry. One approach highlights the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, showcasing the versatility of such compounds in the preparation of fluoromethylated organic molecules through a C–S bond-forming strategy. This method is highlighted for its high efficiency and selectivity, indicating its potential in the synthesis of related chemical structures (Prakash et al., 2010).
Fluorine Chemistry and Material Science
Another area of application is in fluorine chemistry and material science, where the synthesis and crystal structure of fluorinated compounds are of interest. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by reacting phenol with hexafluoroacetone offers insights into the production of organic fluoro-containing polymers. This process, involving methanesulfonic acid as a catalyst, opens up possibilities for creating new fluoro-containing materials due to the reactive nature of the alcoholic and phenolic hydroxyl groups (Li et al., 2015).
Catalysis and Enantioselectivity
Research also delves into the realm of catalysis, particularly focusing on enantioselective processes. The catalytic asymmetric addition to cyclic N-acyl-iminium ions, enabling the incorporation of sulfone and fluorine into biorelevant molecules, represents a breakthrough. This method, facilitated by chiral phosphoric acid, allows for the expeditious creation of compounds with contiguous quaternary stereocenters, showcasing the utility of fluoro(phenylsulfonyl)methane derivatives in synthesizing complex organic structures with high stereoselectivity (Bhosale et al., 2022).
Polymer Science
In polymer science, the development of new materials benefits from the use of sulfonated compounds. For example, the synthesis of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces a new sulfonated side-chain grafting unit, leveraging sulfonated 4-fluorobenzophenone. This innovation in copolymerization techniques contributes to the advancement of fuel cell technology by providing materials with high proton conductivity, showcasing the application of such chemical structures in energy conversion devices (Kim et al., 2008).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-25-19-3-2-12-22(13-19)18-10-8-17(9-11-18)21-26(23,24)14-15-4-6-16(20)7-5-15/h4-11,19,21H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURFMBRLROUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)

![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)
![Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate](/img/structure/B2582414.png)
![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)



![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)